4-(4-(Trifluoromethoxy)phenyl)pyridine
Description
4-(4-(Trifluoromethoxy)phenyl)pyridine is a heteroaromatic compound featuring a pyridine ring directly linked at the 4-position to a phenyl group substituted with a trifluoromethoxy (-OCF₃) group at its para position. The trifluoromethoxy group is a key structural motif known for its electron-withdrawing properties, metabolic stability, and lipophilicity, which are advantageous in medicinal chemistry and materials science .
Properties
Molecular Formula |
C12H8F3NO |
|---|---|
Molecular Weight |
239.19 g/mol |
IUPAC Name |
4-[4-(trifluoromethoxy)phenyl]pyridine |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)17-11-3-1-9(2-4-11)10-5-7-16-8-6-10/h1-8H |
InChI Key |
SRCDYFWENTYUBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)OC(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key analogues of 4-(4-(Trifluoromethoxy)phenyl)pyridine, highlighting substituent effects on physical and chemical properties:
Substituent Effects on Physical Properties
- Electron-Withdrawing Groups (EWGs): Trifluoromethyl (-CF₃): Compounds like 7f exhibit lower melting points (73–75°C) due to increased molecular flexibility from the -OCH₂ linker, whereas brominated derivatives (e.g., 1257875-15-2 ) have higher melting points (52–53°C) due to halogen rigidity. Nitro (-NO₂): Nitro-substituted analogues (e.g., 7e in , M.P. 122–124°C) show higher thermal stability compared to methyl-substituted derivatives (e.g., 7g, M.P. 58–61°C), attributed to stronger intermolecular interactions.
- Polar Functional Groups: Carboxylic Acid (-COOH): The addition of -COOH in 1261820-95-4 enhances water solubility, making it suitable for aqueous-phase reactions, but reduces membrane permeability compared to non-polar analogues.
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